molecular formula C12H18BNO2 B8119100 [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

Cat. No.: B8119100
M. Wt: 219.09 g/mol
InChI Key: PERYWXNUEBFAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an aryl boronic acid derivative of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a boronic acid function and a 1-methylpiperidine moiety, making it a valuable bifunctional building block. The primary research application of this compound is as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds . This reaction is fundamental in the construction of complex molecules, including pharmaceutical candidates and functional materials. Boronic acids can serve as bioisosteres for carboxylic acids, potentially altering the selectivity, physicochemical, and pharmacokinetic properties of a drug molecule . The 1-methylpiperidine group is a common pharmacophore found in bioactive molecules targeting the central nervous system. For instance, similar piperidine-containing boronic acids have been utilized in the synthesis of novel investigational compounds, such as Hsp90 C-terminal inhibitors studied for their potential in cancer research . At a molecular level, the boronic acid group acts as a Lewis acid and can form reversible covalent complexes with diol-containing molecules, such as sugars and glycoproteins, which can be exploited in the development of sensors or targeted therapeutics . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

[4-(1-methylpiperidin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERYWXNUEBFAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of basic, solubilizing moieties is a critical strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid (CAS: 2411875-80-2) serves as a highly versatile, bifunctional building block . It allows researchers to seamlessly install a 1-methylpiperidine pharmacophore onto aromatic scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, and a self-validating experimental workflow for its application in the synthesis of targeted therapeutics, such as kinase inhibitors 1.

Structural Anatomy & Physicochemical Properties

The utility of this compound stems from its two distinct functional poles: the reactive boronic acid (an electrophilic/Lewis acidic handle for cross-coupling) and the 1-methylpiperidine ring (a basic, aliphatic tertiary amine). Understanding the interplay between these groups is essential for predicting solubility, stability, and reaction kinetics.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors and predicted physicochemical properties that dictate the compound's behavior in solution.

PropertyValueCausality / Significance in Drug Design
CAS Number 2411875-80-2Unique chemical identifier for procurement and tracking .
Molecular Weight 219.09 g/mol Low molecular weight ensures the final coupled product remains within Lipinski's Rule of 5.
Molecular Formula C12H18BNO2Defines the stoichiometric ratio for cross-coupling reactions.
pKa 1 (Amine) ~9.6 (Predicted)The tertiary amine is protonated at physiological pH (7.4), increasing aqueous solubility and enabling HCl salt formation.
pKa 2 (Boronic Acid) ~8.8 (Predicted)Determines the pH required to form the reactive boronate anion during Suzuki coupling.
cLogP ~1.8 (Predicted)Provides an optimal balance of lipophilicity for cell membrane permeability without excessive hydrophobic liabilities.
Acid-Base Speciation and Zwitterionic Behavior

Because the molecule contains both a basic amine and a Lewis acidic boronic acid, its speciation is highly pH-dependent.

  • Acidic Media (pH < 7): The amine is protonated (cationic), making the compound highly water-soluble.

  • Basic Media (pH > 10): The amine is neutral, but the boronic acid coordinates a hydroxide ion to become an anionic boronate complex.

  • Neutral Media (pH 7.5 - 9.0): The compound exists partially as a zwitterion. This zwitterionic state can influence the rate of degradation, specifically protodeboronation, by altering the electron density across the phenyl ring 2.

Chemical Stability & Degradation Pathways

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is the primary mode of degradation for arylboronic acids in aqueous basic media 2.

  • Mechanism: The reaction is typically base-catalyzed. The formation of the boronate anion increases the electron density on the ipso-carbon, facilitating protonation by water and subsequent loss of boric acid.

  • Causality in Handling: Because the 1-methylpiperidine group is weakly electron-donating via inductive effects, it slightly destabilizes the C-B bond compared to electron-neutral phenylboronic acids. Therefore, prolonged exposure to high pH at elevated temperatures (without the palladium catalyst present) should be avoided to prevent loss of the starting material.

Application: Suzuki-Miyaura Cross-Coupling

The primary application of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid is the synthesis of complex biaryl systems, frequently utilized in the development of JAK, SYK, and Axl kinase inhibitors [[1]](). The Suzuki-Miyaura reaction is favored due to its mild conditions, high functional group tolerance, and the non-toxic nature of boron byproducts 3.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd + Ar-X Base Base Activation (Formation of Ar-Pd-OR) OxAdd->Base + Base TransMet Transmetalation (Boronic Acid transfers Ar') Base->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar' Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It exploits the specific pKa differences between the starting materials and the product to drive a highly efficient acid-base purification workflow.

Reaction Setup (Suzuki Coupling)
  • Reagent Charging: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv),[4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration).

    • Causality: The biphasic system dissolves both the lipophilic aryl halide (organic phase) and the polar boronic acid/inorganic base (aqueous phase). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Heating: Stir the biphasic mixture vigorously at 90 °C under a nitrogen atmosphere for 12 hours.

Self-Validating Acid-Base Workup Logic

The true power of using a 1-methylpiperidine-containing building block lies in the workup. The downstream purification validates the success of the reaction based purely on thermodynamic phase partitioning.

G Start Crude Reaction Mixture (Product, Ar-X, Ar'-B(OH)2) AcidExt Extract with 1M HCl (pH ~2) Separate Layers Start->AcidExt Org1 Organic Layer (Discard: Unreacted Ar-X, Ligands) AcidExt->Org1 Aq1 Aqueous Layer (Protonated Product & Boronic Acid) AcidExt->Aq1 BaseExt Basify to pH 12 with NaOH Extract with EtOAc Aq1->BaseExt Aq2 Aqueous Layer (Discard: Boronate Anion) BaseExt->Aq2 Org2 Organic Layer (Pure Neutral Product) BaseExt->Org2

Figure 2: Self-validating acid-base extraction workflow for product isolation.

Step-by-Step Workup Execution:

  • Acidification: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and add 1M HCl until the aqueous layer reaches pH 2. Separate the layers.

    • Causality: At pH 2, the tertiary amine of the product (pKa ~9.6) becomes fully protonated. The product migrates entirely to the aqueous layer as a water-soluble salt. Unreacted aryl halides and phosphine ligands remain neutral and are discarded with the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 12.

    • Causality: At pH 12, the product's amine is deprotonated, rendering it neutral and lipophilic. Crucially, any unreacted starting boronic acid (pKa ~8.8) is deprotonated to form a highly water-soluble boronate anion.

  • Final Extraction: Extract the basic aqueous layer with fresh EtOAc. The pure, neutral coupled product migrates into the organic layer, while the unreacted boronic acid remains trapped in the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity product. Validation: If the coupling failed, no mass will be recovered in this final organic layer, providing immediate, self-validating feedback on the reaction's success.

References

  • Sigma-Aldrich. "[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid Product Page". Sigma-Aldrich Catalog.
  • Burgess, L. E. "5,7-substituted-imidazo[1,2-C]pyrimidines as inhibitors of JAK kinases". US Patent US8962596B2.
  • Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society.
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.

Sources

Pharmacophore Engineering with [4-(1-Methylpiperidin-4-yl)phenyl]boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Design

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid pinacol ester (CAS: 1247000-92-5) has emerged as a highly privileged building block for introducing a solubilizing, target-vectoring pharmacophore into complex molecular scaffolds[1]. This in-depth technical guide explores the mechanistic rationale behind utilizing this specific boronic ester, provides a self-validating experimental protocol for its application in Suzuki-Miyaura cross-coupling, and outlines its critical role in the development of advanced therapeutics, particularly kinase and cyclin inhibitors[2][3].

Physicochemical and Structural Profiling

Understanding the baseline properties of this reagent is essential for predicting its behavior during high-temperature catalysis and subsequent purification workflows.

Table 1: Physicochemical Properties of CAS 1247000-92-5

PropertyValue
IUPAC Name 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
CAS Number 1247000-92-5
Molecular Formula C₁₈H₂₈BNO₂
Molecular Weight 301.23 g/mol
SMILES CC1(C)C(C)(C)OB(C2=CC=C(C3CCN(C)CC3)C=C2)O1
Boiling Point 395.8 ± 42.0 °C at 760 mmHg[4]
Purity Standard ≥95% (Typically 98% for catalytic applications)[1]

Mechanistic Rationale in Drug Design

The incorporation of the 4-(1-methylpiperidin-4-yl)phenyl moiety into an active pharmaceutical ingredient (API) is a deliberate structural choice driven by three core mechanistic advantages:

  • Aqueous Solubility via pKa Modulation : The 1-methylpiperidine ring contains a tertiary amine with a pKa of approximately 9.5. At physiological pH (7.4), this amine is heavily protonated, which drastically improves the aqueous solubility and oral bioavailability of otherwise flat, lipophilic aromatic scaffolds.

  • Strategic Target Vectoring : In the design of kinase inhibitors (e.g., targeting SYK, LRRK2, or Cyclin-CDK complexes), the phenyl ring acts as a rigid, linear spacer[2][3]. It vectors the protonated piperidine ring out of the lipophilic hinge-binding region and into the solvent-exposed area, or directs it to form critical salt bridges with acidic residues (like Asp or Glu) at the edge of the ATP-binding pocket.

  • Synthetic Stability : The pinacol ester (Bpin) is significantly more sterically hindered and stable than the corresponding free boronic acid. This stability strongly resists protodeboronation at elevated temperatures, ensuring a long shelf life and higher yields during cross-coupling.

Pharmacophore Compound [4-(1-Methylpiperidin-4-yl)phenyl] Pharmacophore Piperidine 1-Methylpiperidine Ring (Basic Amine, pKa ~9.5) Compound->Piperidine Phenyl Phenyl Ring (Rigid Spacer) Compound->Phenyl Pinacol Pinacol Boronic Ester (Reactive Handle) Compound->Pinacol Solubility Enhanced Aqueous Solubility (Protonated at pH 7.4) Piperidine->Solubility Vectoring Vectors into Solvent-Exposed Kinase Pockets Phenyl->Vectoring Stability Resists Protodeboronation During Synthesis Pinacol->Stability

Logical relationship of the structural components in CAS 1247000-92-5.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

To leverage CAS 1247000-92-5 effectively, researchers must utilize a robust, self-validating protocol. The following methodology details the causality behind each experimental choice to ensure maximum yield and purity.

Step-by-Step Protocol

Step 1: Reaction Setup & Catalyst Selection Charge an oven-dried Schlenk flask with the aryl halide core (1.0 equiv), CAS 1247000-92-5 (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: The bidentate dppf ligand is explicitly chosen over monodentate phosphines (like PPh₃) because its larger bite angle accelerates the reductive elimination step and stabilizes the palladium center, preventing it from precipitating as inactive palladium black.

Step 2: Solvent and Base Addition Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Causality: The biphasic nature is critical. The aqueous phase dissolves the inorganic base to activate the boronic ester (forming the highly reactive negatively charged boronate complex necessary for transmetallation), while the organic solvent keeps the lipophilic substrates in solution.

Step 3: Catalytic Activation and Heating Evacuate and backfill the flask with nitrogen three times. Heat the mixture to 90°C for 12 hours.

  • Causality: Heating provides the thermodynamic push required to overcome the activation energy of the oxidative addition step, particularly if the aryl halide is an electron-rich chloride.

Step 4: In-Process Monitoring (Self-Validation System) After 4 hours, sample the organic layer. Analyze via TLC (DCM:MeOH 9:1) and LC-MS.

  • Validation: The reaction is deemed complete when LC-MS confirms the total consumption of the boronic ester (m/z 302.2 [M+H]⁺) and the appearance of the product mass. TLC visualization using Dragendorff's reagent will specifically stain the tertiary amine orange, confirming the successful incorporation of the piperidine moiety.

Step 5: Workup and Purification Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Causality: The basic piperidine moiety allows for an acid-base extraction purification strategy (extracting into 1M HCl, washing away neutral impurities, neutralizing the aqueous layer with NaOH, and back-extracting the API). Final purification is achieved via silica gel chromatography using a DCM/MeOH gradient containing 1% triethylamine to prevent the basic amine from streaking on the acidic silica.

Workflow ArylHalide Aryl Halide Scaffold (e.g., Kinase Core) Reaction Suzuki-Miyaura Cross-Coupling (90°C, 12h) ArylHalide->Reaction BoronicEster Boronic Ester CAS: 1247000-92-5 BoronicEster->Reaction Reagents Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: 1,4-Dioxane/H2O Reagents->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Silica Gel Chromatography (DCM:MeOH 9:1) Workup->Purification Product Target API (Enhanced Solubility) Purification->Product

Workflow for Suzuki-Miyaura cross-coupling of CAS 1247000-92-5.

Optimization Data

To demonstrate the necessity of the conditions outlined in the protocol, the following table summarizes the optimization landscape for coupling CAS 1247000-92-5 with a standard heteroaryl bromide.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8065Sluggish transmetallation; catalyst degradation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal balance of solubility and catalytic turnover.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10092High yield, but higher cost and complex ligand removal.

References

  • [2] Title: US20240408169A1 - Cyclin inhibitors | Source: Google Patents | URL: 2

  • [3] Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors | Source: Google Patents | URL: 3

  • [1] Title: 1247000-92-5|4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester | Source: BLD Pharm | URL: 1

  • [4] Title: Safety Data Sheet - ChemScene | Source: ChemScene | URL: 4

Sources

The Expanding Role of Boronic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long perceived with a degree of skepticism due to preconceived notions of toxicity, boron-containing compounds, particularly boronic acid derivatives, have emerged from the periphery to become a cornerstone of modern medicinal chemistry.[1][2] This paradigm shift was significantly catalyzed by the clinical success of bortezomib, the first proteasome inhibitor approved for the treatment of multiple myeloma.[1][2][3] This guide provides an in-depth technical exploration of the biological activities of boronic acid derivatives, their mechanisms of action, and their expanding applications in drug discovery. We will delve into the unique chemical properties of the boronic acid moiety that enable potent and often covalent interactions with biological targets, leading to a diverse range of therapeutic effects. From oncology and infectious diseases to inflammatory conditions, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Boronic Acid Moiety: A Unique Pharmacophore

The cornerstone of the biological activity of these derivatives lies in the unique properties of the boron atom. As a Lewis acid, the boron atom in a boronic acid possesses a vacant p-orbital, making it highly electrophilic.[3][4][5] This inherent reactivity allows it to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, which are frequently found in the active sites of enzymes.[1][6] This ability to form a stable, yet reversible, tetrahedral boronate complex is a key differentiator from many traditional small molecule inhibitors and underpins their diverse mechanisms of action.

Mechanisms of Action: A Diverse Therapeutic Landscape

The versatility of the boronic acid pharmacophore has been exploited to target a wide array of biological pathways, leading to the development of drugs with distinct therapeutic applications.

Proteasome Inhibition in Oncology

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of misfolded or unnecessary proteins.[7] Cancer cells, particularly those in multiple myeloma, exhibit heightened proteasome activity to manage the large volume of abnormal proteins they produce.[7][8][9] Boronic acid derivatives have proven to be potent inhibitors of the 26S proteasome.[7]

  • Bortezomib (Velcade®): The trailblazer in this class, bortezomib, is a dipeptide boronic acid that reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[7][10][11] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[7][12] Bortezomib's mechanism also involves the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[7][10][12]

  • Ixazomib (Ninlaro®): As the first orally bioavailable proteasome inhibitor, ixazomib shares a similar mechanism of action with bortezomib, targeting the β5 subunit of the proteasome.[1][8][9][13] However, it possesses a much shorter dissociation half-life from the proteasome compared to bortezomib.[13][14] This kinetic difference may contribute to its distinct efficacy and safety profile.[14] Ixazomib is approved for the treatment of multiple myeloma in combination with other therapies.[8][13]

Experimental Protocol: In Vitro Proteasome Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a boronic acid derivative against the 20S proteasome.

Methodology:

  • Reagents and Materials:

    • Purified human 20S proteasome

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

    • Test compound (boronic acid derivative) dissolved in DMSO

    • Positive control (e.g., Bortezomib)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control in assay buffer.

    • In a 96-well plate, add 2 µL of each compound dilution.

    • Add 98 µL of assay buffer containing the 20S proteasome to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.

    • Normalize the reaction rates to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

β-Lactamase Inhibition in Infectious Diseases

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat.[15] Boronic acid derivatives have emerged as effective inhibitors of these enzymes, restoring the efficacy of existing antibiotics.

  • Vaborbactam: This cyclic boronic acid is a potent inhibitor of class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[16][17][18] Vaborbactam forms a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase.[19] It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®) for the treatment of complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacteriaceae.[1][19]

Diagram: Mechanism of Vaborbactam Inhibition of β-Lactamase

G cluster_0 β-Lactamase Active Site cluster_1 Vaborbactam Serine_Residue Serine Residue (Nucleophile) Boronic_Acid Boronic Acid Moiety (Electrophile) Serine_Residue->Boronic_Acid Nucleophilic Attack Covalent_Adduct Reversible Covalent Adduct (Inactive Enzyme) Boronic_Acid->Covalent_Adduct Forms

Caption: Vaborbactam's boronic acid moiety forms a reversible covalent bond with the active site serine of β-lactamase, inactivating the enzyme.

Phosphodiesterase-4 (PDE4) Inhibition in Inflammatory Diseases

Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[20][21] Inhibiting PDE4 leads to increased intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.[20][21][22]

  • Crisaborole (Eucrisa®): This benzoxaborole derivative is a topical PDE4 inhibitor approved for the treatment of mild to moderate atopic dermatitis.[3][23] Crisaborole penetrates the skin and inhibits PDE4 in inflammatory cells, leading to a reduction in inflammation and pruritus.[20][22] The boron atom in crisaborole is thought to bind to the bimetal center of the PDE4 enzyme.[21][24]

Diagram: Crisaborole's Mechanism of Action in Atopic Dermatitis

G Crisaborole Crisaborole PDE4 Phosphodiesterase-4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cAMP Degradation PDE4->cAMP Promotes Inflammatory_Cytokines Pro-inflammatory Cytokines cAMP->Inflammatory_Cytokines Reduces Production of Inflammation Inflammation & Itching Inflammatory_Cytokines->Inflammation

Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and reduced production of inflammatory cytokines.

Expanding Horizons: Novel Applications of Boronic Acid Derivatives

The unique reactivity and biological compatibility of boronic acids continue to drive innovation in drug discovery beyond the established therapeutic areas.

Antiviral Agents

The ability of boronic acids to form covalent or strong hydrogen bonds with viral targets makes them attractive candidates for antiviral drug development.[25][26] Research has shown that boronic acid derivatives can inhibit viral enzymes crucial for replication. For instance, some derivatives have demonstrated potent inhibitory activity against the SARS-CoV 3CL protease.[25] Additionally, boronic acid modifications to existing antiviral drugs, such as oseltamivir, have shown promise in overcoming drug resistance.[27][28]

Diagnostics and Biosensing

The reversible interaction of boronic acids with diols, such as those found in saccharides, has been harnessed for the development of biosensors.[29][30][31][32] These sensors can be used for the detection of glycoproteins, bacteria, and other biological analytes containing cis-diol moieties.[29][32][33] This technology holds potential for rapid and sensitive diagnostics in various fields, including food safety and clinical medicine.[29]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins. Recent research has explored the use of boronic acids in the design of "pro-PROTACs".[34] These are inactive forms of PROTACs that can be activated by specific stimuli, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.[35][36] This approach offers a strategy for tumor-targeted protein degradation, potentially reducing off-target toxicities.[34][35] The reversible nature of the boronate ester linkage is also being investigated for the in-situ assembly of PROTACs within cells.[37]

Challenges and Future Perspectives

Despite the significant successes, the development of boronic acid-based drugs is not without its challenges. Issues such as off-target toxicity, metabolic stability, and the potential for drug resistance need to be carefully addressed during the drug discovery process.[1][11]

Future research will likely focus on:

  • Improving Selectivity: Designing boronic acid derivatives with higher selectivity for their intended targets to minimize off-target effects.

  • Overcoming Resistance: Developing novel derivatives that can overcome resistance mechanisms, particularly in oncology and infectious diseases.

  • Expanding the Target Space: Identifying new biological targets that can be effectively modulated by boronic acid-based inhibitors.

  • Advanced Drug Delivery: Utilizing targeted delivery systems to enhance the therapeutic index of boronic acid drugs.

Conclusion

The journey of boronic acid derivatives from chemical curiosities to clinically impactful medicines is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent interactions with biological targets has unlocked a diverse range of therapeutic possibilities. As our understanding of disease biology deepens and synthetic methodologies advance, the role of boronic acids in drug discovery is poised for continued expansion, offering hope for the treatment of a wide spectrum of human diseases.

References

  • Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). Takeda.
  • What is the mechanism of Bortezomib?
  • Ixazomib. Wikipedia.
  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Pfizer.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Signal Transduction and Targeted Therapy.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals.
  • What is the mechanism of Crisaborole?
  • Crisaborole in Dermatology.
  • Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics.
  • Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.
  • What is Ixazomib citrate used for?
  • The current progress in the use of boron as a platform for novel antiviral drug design. Expert Opinion on Drug Discovery.
  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
  • Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics.
  • Biochemical exploration of β-lactamase inhibitors. Frontiers in Molecular Biosciences.
  • Inhibition of the proteasome by bortezomib results in activation of...
  • Crisaborole. DermNet.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed.
  • Vaborbactam – Knowledge and References. Taylor & Francis.
  • Ixazomib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.
  • The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib. IntechOpen.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PMC.
  • Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. PubMed.
  • Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules.
  • Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Deriv
  • Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant. Molecules.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Deriv
  • The current progress in the use of boron as a platform for novel antiviral drug design. PDF.
  • Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combin
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad
  • Electrochemical sensing using boronic acids. PubMed.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity. Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation.
  • Boronic acid – Knowledge and References. Taylor & Francis.
  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv.
  • Boronic acid-assisted detection of bacterial pathogens: Applications and perspectives.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed.
  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Boronic acid. Wikipedia.

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Reactions with [4-(1-methylpiperidin-4-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-Methylpiperidin-4-yl Phenyl Moiety in Modern Drug Discovery

The 1-methylpiperidin-4-yl phenyl scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, modulate lipophilicity, and improve pharmacokinetic profiles. Its presence can facilitate crucial interactions with biological targets, making it a valuable component in the design of novel therapeutics. [4-(1-methylpiperidin-4-yl)phenyl]boronic acid serves as a key building block for introducing this valuable moiety into complex molecules through palladium-catalyzed cross-coupling reactions. These reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the efficient formation of carbon-carbon bonds under mild conditions.[1][2][3] This guide provides an in-depth exploration of the practical application of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid in several palladium-catalyzed reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Reagent: [4-(1-methylpiperidin-4-yl)phenyl]boronic Acid

[4-(1-methylpiperidin-4-yl)phenyl]boronic acid is a versatile reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[2] Its boronic acid functional group allows for efficient carbon-carbon bond formation with aryl halides, making it a valuable tool for constructing complex organic molecules, particularly within the pharmaceutical industry.[2][4][5]

Key Properties and Handling Considerations:

PropertyValue/Information
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents such as DMF, DMSO, and alcohols.
Storage Store in a cool, dry place, away from moisture and light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Causality Behind Handling Procedures: Boronic acids are known to undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, proper storage is crucial to maintain the reagent's integrity and ensure consistent reactivity. The Lewis acidic nature of the boron atom makes it susceptible to interactions with nucleophiles, including water.

The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for [4-(1-methylpiperidin-4-yl)phenyl]boronic acid. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or pseudohalide).[6][7] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[6][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[6][9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)₂ Oxidative Addition Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-R(L)₂ Transmetalation Ar-Pd(II)-R(L)₂->Pd(0)L2 Reductive Elimination Product Product (Ar-R) Ar-Pd(II)-R(L)₂->Product Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L)₂ Boronic_Acid [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (R-B(OH)₂) Boronic_Acid->Ar-Pd(II)-R(L)₂ Base Base Base->Ar-Pd(II)-R(L)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, and base in a reaction flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand under inert atmosphere. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and dilute with an organic solvent. E->F G Wash with aqueous solution to remove inorganic salts. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos or XPhos.

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • In a separate vial, dissolve the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.08 mmol) in a small amount of the degassed solvent mixture.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Rationale for Reagent Choices:

  • Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a classic combination, modern, sterically hindered, and electron-rich phosphine ligands can significantly improve reaction efficiency, especially with challenging substrates like aryl chlorides.[11][12] The choice of ligand is crucial for promoting the oxidative addition and reductive elimination steps.[11]

  • Base: An inorganic base like potassium carbonate is commonly used to facilitate the transmetalation step by forming the more reactive boronate species.[8] Other bases such as cesium carbonate or potassium phosphate may be beneficial for specific substrates.

  • Solvent: A mixture of an organic solvent and water is often employed. Water can help to dissolve the inorganic base and facilitate the formation of the active catalytic species.

Expanding the Synthetic Toolbox: Other Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the most common, [4-(1-methylpiperidin-4-yl)phenyl]boronic acid can also participate in other palladium-catalyzed transformations.

Heck-Type Reactions

The Heck reaction traditionally involves the coupling of an aryl halide with an alkene.[13] However, variations using arylboronic acids as the aryl source have been developed.[14][15] These "halide-free" Heck-type reactions are considered more environmentally benign.[13]

General Reaction Scheme:

Heck_Reaction Start [4-(1-methylpiperidin-4-yl)phenyl]boronic acid + Alkene Catalyst Pd(OAc)₂ Conditions Oxidant, Solvent Product Substituted Alkene Catalyst->Product Heck Coupling Conditions->Product

Sources

applications of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of [4-(1-Methylpiperidin-4-yl)phenyl]boronic Acid in Modern Medicinal Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid. It provides not only detailed experimental protocols but also the underlying scientific rationale for its use as a pivotal building block in contemporary drug discovery.

Introduction: The Strategic Value of Boronic Acids in Drug Discovery

Boronic acids have become indispensable tools in medicinal chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing complex molecular architectures.[2][3] The boronic acid functional group is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5] This reaction's tolerance for a wide range of functional groups has cemented its status as a cornerstone of pharmaceutical synthesis.[6]

Among the vast library of available boronic acids, [4-(1-methylpiperidin-4-yl)phenyl]boronic acid stands out due to its unique bifunctional nature. It combines the reactive phenylboronic acid moiety with the 1-methylpiperidine group, a frequently incorporated scaffold in pharmacologically active compounds. The piperidine ring often enhances aqueous solubility, improves metabolic stability, and provides a basic nitrogen center that can be crucial for target engagement or for forming pharmaceutically acceptable salts.[7]

This guide will explore the primary application of this reagent in Suzuki-Miyaura coupling and provide a detailed protocol for its use in synthesizing kinase inhibitors, a class of drugs vital to oncology and the treatment of inflammatory diseases.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the linkage of the (1-methylpiperidin-4-yl)phenyl motif to various aryl or heteroaryl halides, which are common cores of drug molecules.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the [4-(1-methylpiperidin-4-yl)phenyl] moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar'-B(OH)₂]⁻ pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->boronic_acid activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling [4-(1-methylpiperidin-4-yl)phenyl]boronic acid with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 eq), [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Table of Typical Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldsReference
Pd(PPh₃)₄ (3-5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[9]
Pd(OAc)₂ (2)-K₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[9]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[9]
PdCl₂(dppf) (10)-Na₃PO₄ (3)1,4-Dioxane100Modest to Good[9]
Pd(II)-complex (0.5)-KOH (2)Water100Good to Excellent[10]

Application in Kinase Inhibitor Synthesis

A significant application of this boronic acid is in the synthesis of kinase inhibitors, which are crucial for cancer therapy and other diseases.[11] The (1-methylpiperidin-4-yl)phenyl moiety is a common "headgroup" in many kinase inhibitors, often interacting with the solvent-exposed region of the kinase active site.

Illustrative Synthesis of a MAP4 Kinase Inhibitor Scaffold

This section outlines a representative workflow for synthesizing a potential MAP4 kinase inhibitor, a class of molecules investigated for protecting motor neurons from ER-stress-mediated degeneration.[12] The synthesis involves the Suzuki coupling of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid with a functionalized heterocyclic core.

Kinase_Inhibitor_Synthesis Workflow for Kinase Inhibitor Synthesis start Heterocyclic Halide Core (e.g., Bromo-pyrrolopyrimidine) step1 Step 1: Suzuki-Miyaura Coupling start->step1 boronic_acid [4-(1-methylpiperidin-4-yl)phenyl]boronic acid boronic_acid->step1 reagents1 Reagents: - Pd Catalyst (e.g., PdCl₂(dppf)) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) step1->reagents1 intermediate Coupled Intermediate Product step1->intermediate step2 Step 2: (Optional) Deprotection / Further Functionalization intermediate->step2 reagents2 Reagents: - Acid (e.g., TFA for Boc removal) - Or other coupling partners step2->reagents2 final_product Final Kinase Inhibitor step2->final_product

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Protocol: Synthesis of a 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

Objective: To couple [4-(1-methylpiperidin-4-yl)phenyl]boronic acid with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in kinase inhibitors.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Setup: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, [4-(1-methylpiperidin-4-yl)phenyl]boronic acid, and K₂CO₃ in a microwave reaction vial.

  • Inerting: Add PdCl₂(dppf) and seal the vial. Evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture in a microwave reactor to 120°C for 30-60 minutes. Alternatively, heat at 100°C under conventional heating for 12-18 hours.

  • Monitoring and Work-up: Monitor for the disappearance of starting material via LC-MS. Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by preparative HPLC or silica gel chromatography to obtain the target compound, 4-(4-(1-methylpiperidin-4-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Rationale for Reagent Choices:

  • PdCl₂(dppf): This catalyst is often effective for coupling with electron-deficient heteroaryl chlorides, providing good yields and minimizing side reactions.

  • K₂CO₃: A moderately strong base that is effective in activating the boronic acid for transmetalation without being harsh on sensitive functional groups.

  • Dioxane/Water: This solvent system is excellent for Suzuki couplings as it solubilizes both the organic substrates and the inorganic base.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling [4-(1-methylpiperidin-4-yl)phenyl]boronic acid and its derivatives.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid formation of dust and aerosols.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. The recommended storage temperature is often 2-8°C.[16]

  • First Aid:

    • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion and Future Perspectives

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is a high-value building block in medicinal chemistry, primarily leveraged through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its structure provides a direct route to incorporate the desirable (1-methylpiperidin-4-yl)phenyl moiety into a wide array of drug scaffolds, particularly kinase inhibitors. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this reagent in their drug discovery programs.

The continued exploration of boronic acids in medicinal chemistry promises to yield novel therapeutics with enhanced potency and improved pharmacokinetic profiles.[1][17] As synthetic methodologies evolve, the application of specialized boronic acids like the one discussed herein will undoubtedly expand, further solidifying their role as essential components in the modern drug discovery toolkit.

References

Click to expand
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2615.
  • 4-(4-Methylpiperazin-1-YL)phenylboronic acid SDS, 229009-40-9 Safety Data Sheets. (n.d.).
  • (4-(piperidin-4-yl)phenyl)boronic acid - MySkinRecipes. (n.d.). MySkinRecipes.
  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017, April 14). ScienceDaily.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development.
  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). National Center for Biotechnology Information.
  • SAFETY DATA SHEET. (2010, April 9). Fisher Scientific.
  • Aldrich P20009 - • SAFETY DATA SHEET. (2025, October 15). MilliporeSigma.
  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Drug Discovery and Development.
  • SAFETY DATA SHEET. (2023, October 4). Fisher Scientific.
  • BLD Pharmatech. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate.
  • 1247000-92-5|4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester|BLD Pharm. (n.d.). BLD Pharm.
  • 1967833-52-8 | (4-(Piperidin-4-yl)phenyl)boronic acid | ChemScene. (n.d.). ChemScene.
  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). MDPI.
  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). IU Indianapolis ScholarWorks.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018, February 22). PubMed.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc.

Sources

Application Note: Strategic Integration of [4-(1-Methylpiperidin-4-yl)phenyl]boronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, selectivity, and favorable pharmacokinetic (PK) properties. The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful tools in medicinal chemistry for constructing the biaryl frameworks ubiquitous in kinase inhibitors[1]. Within this paradigm, [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (and its corresponding pinacol ester) has emerged as a highly strategic building block. By appending a 1-methylpiperidin-4-yl moiety to a core heterocyclic scaffold, drug developers can simultaneously improve aqueous solubility, optimize lipophilic efficiency, and target the solvent-exposed regions of kinase ATP-binding pockets[2].

This application note provides a comprehensive, field-proven guide to utilizing this specific boronic acid. It details the structural rationale, mechanistic considerations for handling basic amines during palladium catalysis, and a self-validating experimental protocol designed for high-yield synthesis.

Pharmacochemical Rationale: The 1-Methylpiperidin-4-yl Motif

In rational drug design, the core scaffold of a kinase inhibitor typically anchors to the highly conserved hinge region via hydrogen bonds. However, the periphery of the molecule must be engineered to interact with the solvent channel to achieve selectivity and favorable physicochemical properties.

The 1-methylpiperidin-4-yl group serves three critical functions:

  • Solubility Enhancement: The tertiary amine of the piperidine ring has a pKa of approximately 9.0–9.5. At physiological pH (7.4), it is predominantly protonated, significantly increasing the aqueous solubility of otherwise flat, lipophilic biaryl systems[3].

  • Reduced hERG Liability: Compared to unsubstituted piperidines or flexible dialkylamines, the rigidified 1-methylpiperidin-4-yl system often exhibits a lower propensity for promiscuous binding to the hERG potassium channel, a common off-target liability in basic amine-containing drugs.

  • Targeted Binding: The extended vector of the 4-phenyl substitution directs the basic amine out of the hydrophobic ATP pocket and into the solvent-exposed region, which is a proven strategy in the design of JAK, SYK, and Axl kinase inhibitors[2][4].

G A Kinase Core Scaffold (Aryl Halide) C Suzuki-Miyaura Cross-Coupling A->C B [4-(1-methylpiperidin-4-yl)phenyl] boronic acid B->C D Targeted Kinase Inhibitor (Improved PK/PD) C->D E Solvent Channel Interaction (Basic Amine) D->E F Hinge Region Binding (Core Scaffold) D->F

Fig 1. Modular assembly of kinase inhibitors utilizing the 1-methylpiperidin-4-yl moiety.

Synthetic Strategy & Mechanistic Considerations

Coupling a boronic acid that contains an unprotected basic aliphatic amine presents unique challenges in Suzuki-Miyaura reactions. The tertiary amine can competitively coordinate with the active Palladium(0) species, potentially poisoning the catalyst or altering the kinetics of oxidative addition and transmetalation[1].

Causality of Reagent Selection:
  • Catalyst Choice: To prevent catalyst deactivation by the piperidine nitrogen, bulky, bidentate phosphine ligands are preferred. Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is highly effective because its wide bite angle facilitates rapid reductive elimination, outcompeting off-target coordination.

  • Base Selection: Transmetalation requires the formation of a reactive boronate complex. While Na₂CO₃ is standard, the use of K₃PO₄ or Cs₂CO₃ is recommended here. These bases are highly soluble in aqueous-organic biphasic systems and provide the necessary alkalinity to keep the piperidine nitrogen partially deprotonated during the reaction, minimizing its interaction with the metal center.

  • Solvent System: A biphasic mixture of 1,4-Dioxane / H₂O (4:1 v/v) ensures optimal solubility for both the lipophilic aryl halide core and the highly polar boronic acid/inorganic base.

G Pd0 Pd(0) Catalyst Active Species OA OA Pd0->OA Aryl Halide TM TM OA->TM Base / Boronic Acid RE RE TM->RE RE->Pd0 Biaryl Product

Fig 2. Catalytic cycle of the Suzuki-Miyaura coupling highlighting key mechanistic transitions.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is designed for the coupling of [4-(1-methylpiperidin-4-yl)phenyl]boronic acid with a generic heterocyclic aryl bromide (e.g., a functionalized imidazo[1,2-c]pyrimidine[4] or pyrazolo[3,4-c]quinoline[2]). It includes built-in validation checks to ensure scientific integrity.

Materials Required:
  • Aryl Bromide Core (1.0 equiv, 1.0 mmol)

  • [4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane and Milli-Q H₂O (Deoxygenated)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Degassing (Critical for preventing homocoupling)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and[4-(1-methylpiperidin-4-yl)phenyl]boronic acid (1.2 mmol).

  • Add K₃PO₄ (3.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Check: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the reagent and creating a biaryl impurity that is difficult to separate.

Step 2: Solvent Addition & Thermal Activation

  • Syringe in 8.0 mL of degassed 1,4-Dioxane, followed by 2.0 mL of degassed H₂O.

  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Monitor the reaction via LC-MS after 2 hours.

    • Self-Validation: The presence of the unreacted boronic acid mass [M+H]⁺ 220.1 in LC-MS without the aryl halide indicates successful transmetalation but failed oxidative addition (suggesting catalyst death or steric hindrance). If both are consumed, proceed to workup.

Step 3: pH-Controlled Quench and Extraction (Crucial for basic amines)

  • Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O.

  • Critical Step: Check the pH of the aqueous layer. It must be adjusted to pH 10–12 using 1M NaOH or saturated Na₂CO₃ solution.

    • Causality Check: The 1-methylpiperidin-4-yl group is highly basic. If the pH is below 9, the product will remain protonated and partition into the aqueous layer, resulting in catastrophic yield loss.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Standard silica gel chromatography often leads to severe tailing due to the basic amine interacting with acidic silanol groups.

  • Purify the crude residue using amine-functionalized silica gel (NH₂-silica) or reverse-phase preparative HPLC (0.1% TFA in Water/Acetonitrile gradient).

    • Note: If purified via RP-HPLC with TFA, the product will be isolated as a trifluoroacetate salt. Neutralize with basic ion-exchange resin if the free base is required for downstream assays.

Quantitative Data & Optimization Matrix

To assist in troubleshooting and process optimization, the following matrix summarizes the expected outcomes based on varying reaction parameters when coupling [4-(1-methylpiperidin-4-yl)phenyl]boronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Primary Observation / Causality
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3 eq)Dioxane/H₂O (4:1)9085 - 95% Optimal. Bidentate ligand prevents amine coordination; strong base facilitates rapid transmetalation.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Toluene/EtOH/H₂O8050 - 60%Moderate yield. Monodentate PPh₃ is susceptible to displacement by the basic piperidine nitrogen.
Pd(OAc)₂ / SPhosCs₂CO₃ (3 eq)Dioxane/H₂O (4:1)10080 - 85%Good alternative for highly sterically hindered aryl chlorides.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3 eq)Dioxane/H₂O (4:1)25 (RT)< 10%Thermal activation is strictly required to overcome the activation energy of transmetalation.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][1]

  • 5, 7-SUBSTITUTED-IMIDAZO [1, 2-C] PYRIMIDINES AS INHIBITORS OF JAK KINASES (US8962596B2) Source: Molaid / Google Patents URL:[4]

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1) Source: Google Patents URL:[2]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)... Source: PubMed / Journal of Pharmacology and Experimental Therapeutics URL:[Link][3]

Sources

Application Note: Aqueous Phase Suzuki-Miyaura Coupling with Water-Soluble Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. Traditionally reliant on volatile, toxic organic solvents, the paradigm has shifted toward green chemistry protocols utilizing aqueous media[1]. Performing Suzuki couplings in water offers profound advantages: it is non-flammable, environmentally benign, and uniquely suited for the late-stage functionalization of highly polar, unprotected biomolecules such as nucleosides, nucleotides, and peptides[2].

The use of water-soluble boronic acids (e.g., those functionalized with sulfonate, hydroxyl, or carboxylate moieties) fundamentally alters the reaction kinetics. By maintaining high local concentrations of the transmetalating species directly in the aqueous phase, these substrates eliminate the mass-transfer limitations typically associated with biphasic systems, often bypassing the need for phase-transfer catalysts entirely.

Catalytic Cycle & Mechanistic Insights

To master the aqueous Suzuki coupling, one must understand how water and base interact with the palladium catalyst. Unlike organic-phase reactions where the boronic acid is activated directly by the base to form a boronate, aqueous protocols heavily rely on the formation of a Pd-OH intermediate [3].

Water inherently coordinates to the palladium center. The addition of a base (e.g.,


, 

) facilitates the displacement of the halide ligand from the Pd(II) oxidative addition complex. This generates a highly electrophilic Pd-hydroxo or Pd-oxo species that undergoes rapid transmetalation with the water-soluble boronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + Ar-X (Aryl Halide) BaseEx Pd(II)-OH Complex (Base Activation) OxAdd->BaseEx + Base (OH⁻) - X⁻ TransMet Pd(II) Diaryl Complex (Transmetalation) BaseEx->TransMet + Ar'-B(OH)₃⁻ (Activated Boronic Acid) TransMet->Pd0 Reductive Elimination - Ar-Ar' (Biaryl Product)

Figure 1: Catalytic cycle of aqueous Suzuki-Miyaura coupling highlighting base activation.

Quantitative Comparison of Aqueous Catalytic Systems

Selecting the correct ligand system is the most critical variable in aqueous Suzuki couplings. The table below summarizes field-proven catalytic systems based on quantitative performance metrics[2][4].

Catalytic System TypeExample ReagentsTypical Loading (mol %)Optimal Temp (°C)Key Characteristics & Causality
Ligand-Free

/

1.0 - 5.025 - 50Best for highly activated aryl halides. Relies on inorganic salts to stabilize colloidal Pd nanoparticles.
Water-Soluble Phosphines

/ TPPTS or TXPTS
0.5 - 2.060 - 80Sulfonate groups provide extreme water solubility. Ideal for unprotected nucleosides[2].
Micellar / Surfactant

/ Lecithin
0.02 - 1.525 - 40Surfactants form nanoreactors, forcing hydrophobic halides and polar boronic acids into close proximity[4].
P,N Chelating Ligands

/ PTA derivatives
1.0 - 3.080High stability against oxidation. PTA (1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane) prevents catalyst degradation[5].

Experimental Design: Causality & Material Selection

As an application scientist, you must design experiments where every parameter serves a specific mechanistic purpose:

  • Degassing (The Oxygen Threat): Water holds a significant amount of dissolved oxygen.

    
     rapidly oxidizes electron-rich water-soluble phosphines (like TPPTS) into inert phosphine oxides, stripping the Pd center of its ligands and causing irreversible precipitation of inactive "Pd black".
    
  • Base Selection & Protodeboronation: Strong bases (

    
    ) accelerate transmetalation but also trigger protodeboronation—the hydrolytic cleavage of the C-B bond, destroying the boronic acid. For electron-deficient or sterically hindered water-soluble boronic acids, milder bases (
    
    
    
    or
    
    
    ) must be used to balance the rate of transmetalation against degradation[6].
  • Stoichiometry: Because water-soluble boronic acids are prone to competitive hydrolysis in aqueous base, a standard excess of 1.2 to 1.5 equivalents is engineered into the protocol to ensure complete conversion of the aryl halide.

Standardized Protocol: Aqueous Suzuki Coupling

This protocol utilizes a water-soluble phosphine (TPPTS) system, optimized for coupling a generic aryl halide with a water-soluble boronic acid. It is designed as a self-validating system —visual and physical cues are built in to confirm reaction health at each stage.

Workflow Step1 1. Solvent Preparation Degas Water via Freeze-Pump-Thaw Step2 2. Catalyst Activation Mix Pd(OAc)₂ + TPPTS (Observe Color Change) Step1->Step2 Step3 3. Substrate Addition Add Aryl Halide & Water-Soluble Boronic Acid Step2->Step3 Step4 4. Base Addition & Heating Add K₂CO₃, Heat to 80°C Step3->Step4 Step5 5. Workup & Isolation Phase Separation / Lyophilization Step4->Step5

Figure 2: Step-by-step workflow for aqueous phase Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Solvent Degassing

  • Transfer 10 mL of ultrapure (Milli-Q) water to a Schlenk flask.

  • Perform three cycles of freeze-pump-thaw, or sparge vigorously with high-purity Argon for 30 minutes.

    • Validation Check: The absence of micro-bubbles during the final Argon purge confirms adequate degassing.

Step 2: Pre-catalyst Complexation

  • Under an Argon atmosphere, add

    
     (0.02 mmol, 2 mol%) and TPPTS (0.05 mmol, 5 mol%) to the degassed water.
    
  • Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a reddish-orange suspension to a clear, pale-yellow solution . This optical shift confirms the reduction of Pd(II) to the active Pd(0)-TPPTS complex. If the solution turns black, oxygen ingress has occurred; abort and restart.

Step 3: Substrate Addition

  • Add the aryl halide (1.0 mmol) and the water-soluble boronic acid (1.5 mmol).

  • Stir for 5 minutes to ensure homogeneous dispersion. (If the aryl halide is highly hydrophobic, add 1-2 wt% of a surfactant like Lecithin or TPGS-750-M to form a micellar emulsion)[4].

Step 4: Base Activation and Heating

  • Add

    
     (2.5 mmol) in one portion.
    
  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

    • Causality Note: Adding the base after the substrates prevents premature base-catalyzed degradation (protodeboronation) of the boronic acid before the active Pd-oxidative addition complex has formed.

Step 5: Monitoring and Workup

  • Monitor the reaction via HPLC or TLC (aliquots must be quenched in ethyl acetate/water). Complete conversion typically occurs within 2 to 6 hours.

  • Upon completion, cool to room temperature.

  • Isolation: If the product is hydrophobic, extract with Ethyl Acetate (

    
     mL). If the product is highly polar/water-soluble (e.g., a modified nucleotide), filter the aqueous phase through a 0.22 µm syringe filter to remove trace Pd, followed by purification via reverse-phase preparative HPLC.
    

Troubleshooting & Optimization Matrix

Observation / Failure ModeMechanistic CauseCorrective Action
Precipitation of "Pd Black" Catalyst deactivation via

oxidation of phosphine ligands, leading to naked Pd(0) aggregation.
Rigorously degas solvents. Increase ligand-to-Pd ratio from 2.5:1 to 4:1 to stabilize the metal center.
Incomplete Conversion (Stalling) Protodeboronation outcompetes transmetalation, consuming the boronic acid prematurely.Lower reaction temperature to 50 °C. Switch to a weaker base (

or

). Add boronic acid via syringe pump over 1 hour.
Poor Yield with Hydrophobic Halides Severe mass transfer limitations; substrates cannot reach the aqueous Pd catalyst.Transition to a micellar system. Add 2 wt% Lecithin or TPGS-750-M to create nanoreactors that solubilize both phases[4].

References

  • Mondal, M., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). URL:[Link]

  • Western, E. C., et al. (2011). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC (National Institutes of Health). URL:[Link]

  • Dotta, D., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Organic Letters (ACS Publications). URL:[Link]

  • Shaughnessy, K. H., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules (MDPI). URL:[Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. URL:[Link]

Sources

Troubleshooting & Optimization

purification methods for crude [4-(1-methylpiperidin-4-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="SCX Catch & Release\n(Optimal for basic amines)", fillcolor="#34A853",

Decision tree for the purification of basic amphoteric boronic acids.

II. Troubleshooting Guides & FAQs

Q: Why does my crude [4-(1-methylpiperidin-4-yl)phenyl]boronic acid streak on silica gel with near-zero recovery? A: The failure of normal phase silica chromatography is a direct result of the molecule's zwitterionic character. Silica gel is inherently acidic due to its surface silanol groups. The basic 1-methylpiperidine moiety binds irreversibly to these silanols, while the Lewis acidic boronic acid simultaneously interacts with the silica matrix[1]. This dual-affinity causes severe streaking and permanent retention. Solution: Abandon normal phase silica. Utilize Strong Cation Exchange (SCX) chromatography to exploit the basic amine, or mask the boronic acid's Lewis acidity by derivatizing it into a MIDA boronate.

Q: My LC-MS and NMR data are inconsistent. I see multiple masses (e.g., [M-18],[M-36]) and broad NMR peaks. Is my product degrading? A: Not necessarily; you are likely observing boroxine formation. Boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic anhydrides (boroxines). During ionization in mass spectrometry, or when dissolved in anhydrous NMR solvents (like


 or 

), the monomer rapidly dehydrates to form dimers and trimers[1]. Solution: For LC-MS, ensure your mobile phase contains water and a trace of acid (e.g., 0.1% Formic Acid) to push the equilibrium toward the monomer. For NMR, add a single drop of

to your sample tube. This hydrolyzes the boroxine back to the monomeric boronic acid, immediately sharpening the peaks.

Q: How do I prevent protodeboronation during purification? A: Protodeboronation (the cleavage of the C-B bond to yield the corresponding arene) is catalyzed by heat, strong acids, and certain transition metals. Because your molecule contains an electron-donating piperidine group, the ipso-carbon is slightly more susceptible to electrophilic attack. Solution: Maintain all purification and solvent-evaporation temperatures below 40°C. When using SCX resin, do not leave the compound sitting on the highly acidic resin bed for extended periods; process the column within 1 to 2 hours[2].

III. Quantitative Comparison of Purification Strategies

To select the most appropriate method for your specific batch, compare the empirical data of the three standard approaches below:

Purification StrategyMechanism of SeparationTypical RecoveryProsCons
SCX "Catch & Release" Ion-exchange (Amine protonation)80–95%Fast; completely removes neutral/acidic impurities; no derivatization required.Cannot separate the target from other basic amine impurities.
MIDA Boronate Derivatization Masking Lewis acidity (sp²

sp³ rehybridization)
70–85% (over 2 steps)Allows standard silica chromatography; yields highly pure final product.Requires two additional synthetic steps (protection and deprotection).
Reverse-Phase (C18) HPLC Hydrophobic interactions60–80%Excellent resolution of structurally similar impurities.Requires specialized prep-HPLC equipment; difficult to scale up.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality of each step, you can instantly diagnose if a step has failed based on the physical behavior of the molecule.

Protocol A: SCX "Catch-and-Release" Chromatography

This is the gold standard for basic boronic acids. The basic amine guarantees retention on the sulfonic acid resin, while the boronic acid moiety remains unaffected. If your product elutes during the wash step, the resin's binding capacity was exceeded.

  • Preparation: Condition a Strong Cation Exchange (SCX-2) cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude [4-(1-methylpiperidin-4-yl)phenyl]boronic acid in a minimal volume of DCM/MeOH (9:1 v/v) and load it onto the cartridge.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH.

    • Causality: The basic piperidine (pKa ~9.5) is protonated by the resin's sulfonic acid groups (pKa < 1), immobilizing the product via an ionic bond. Neutral impurities (e.g., unreacted aryl halides, phosphine ligands) and acidic impurities have no affinity for the resin and are washed away[2].

  • Elution (The "Release"): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol (

    
    /MeOH).
    
    • Causality: The ammonia deprotonates the piperidine, breaking the ionic interaction and releasing the free zwitterionic boronic acid.

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure. Critical: Keep the water bath temperature below 40°C to prevent thermal protodeboronation.

Protocol B: MIDA Boronate Derivatization & Deprotection

Use this protocol if your crude mixture contains other basic amines that SCX cannot separate. MIDA complexation rehybridizes the boron atom from sp² to sp³, neutralizing its Lewis acidity and eliminating its reactivity with silica gel.

  • Protection: Suspend the crude boronic acid and N-methyliminodiacetic acid (MIDA, 1.2 eq) in a mixture of Toluene/DMSO (10:1). Heat at 85°C for 4–6 hours using a Dean-Stark trap to remove water.

    • Causality: The continuous removal of water drives the thermodynamic condensation forward, ensuring complete conversion to the MIDA ester[3].

  • Purification: Concentrate the mixture and purify via standard normal-phase silica gel chromatography (Eluent: DCM/MeOH gradient). The MIDA boronate will elute as a sharp, well-defined band.

  • Deprotection: Dissolve the purified MIDA boronate in THF/

    
     (1:1). Add 3.0 eq of 
    
    
    
    and stir at room temperature for 4 hours.
    • Causality: Mild aqueous base hydrolyzes the MIDA ester without providing the harsh conditions that trigger protodeboronation of the sensitive C-B bond[3].

  • Workup: Extract the aqueous layer with Ethyl Acetate, dry the organic phase over

    
    , and concentrate to yield the highly pure [4-(1-methylpiperidin-4-yl)phenyl]boronic acid.
    

V. References

1.[1] 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. 1 2. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. 3.[3] Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. 3 4.[2] Biotage® PS-PPh3-Pd (SCX catch and release application). Biotage. 2

Sources

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. As researchers working with demanding drug-discovery scaffolds (e.g., heteroaryls, polyfluorophenyls), you are likely familiar with the frustration of your boronic acid degrading into a des-boro arene (Ar-H) before cross-coupling can occur.

This guide maps out the chemical causality behind protodeboronation and provides field-proven, self-validating protocols to overcome it.

Visualizing the Problem: The Kinetic Competition

At the heart of Suzuki-Miyaura coupling is a delicate kinetic race. The base required to activate the boronic acid for transmetalation also activates it for hydrolytic cleavage.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Product Coupled Product (Ar-Ar') OxAdd->Product Reductive Elimination ProtectedB Protected Boronate (e.g., MIDA) FreeB Free Boronic Acid Ar'-B(OH)2 ProtectedB->FreeB Slow Release (Strategy 1) Boronate Reactive Boronate [Ar'-B(OH)3]- FreeB->Boronate + Base (OH-) Boronate->OxAdd Transmetalation (k_trans) SideProduct Protodeboronation (Ar'-H + B(OH)3) Boronate->SideProduct Base Hydrolysis (k_debor) Product->Pd0 Recycle FastCat Buchwald Precatalysts Accelerate k_trans (Strategy 2) FastCat->OxAdd

Figure 1: Kinetic competition between transmetalation and base-catalyzed protodeboronation.

Troubleshooting FAQs

Q1: Why do my heteroaryl boronic acids (e.g., 2-pyridyl, 2-furyl) fail so rapidly in standard basic couplings? Causality: The Suzuki reaction requires a base to coordinate with the empty p-orbital of the boron atom, forming a tetrahedral boronate complex [Ar-B(OH)3]-. While this is the active nucleophile for transmetalation, this same speciation increases electron density on the ipso-carbon. Water or protic solvents then promote a concerted ipso-protonation and C-B bond cleavage. Heteroatoms stabilize the partial negative charge on the departing carbon, causing the rate of degradation (


) to vastly outpace the rate of transmetalation (

)[1].

Q2: How does the "Slow-Release" strategy prevent this decomposition? Causality: Because protodeboronation is a bimolecular process dependent on the concentration of the reactive boronate, maintaining a near-zero concentration of the free boronic acid stalls the degradation. N-methyliminodiacetic acid (MIDA) boronates are


-hybridized, chemically inert resting states. Under mild aqueous basic conditions, they slowly hydrolyze to release the free boronic acid at a rate that strictly matches the transmetalation turnover[2]. By starving the degradation pathway of its substrate, transmetalation proceeds efficiently.

Q3: Can I solve this by speeding up the catalyst rather than changing the boron reagent? Causality: Yes. If you increase


 to be significantly faster than 

, you can couple the free boronic acid before it degrades. Utilizing highly active, bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) integrated into modern Pd-precatalysts bypasses the slow reduction of Pd(II) to Pd(0). This rapidly generates a highly reactive, monoligated

species that undergoes oxidative addition and subsequent transmetalation at room temperature, outcompeting the hydrolysis of polyfluoroaryl and 2-heteroaryl boronic acids[3].

Q4: Are there completely base-free alternatives for acutely sensitive substrates? Causality: Yes. For highly unstable substrates where even MIDA boronates or fast precatalysts fail, a "cationic" palladium pathway can be employed. By utilizing specific catalysts like


 in the strict absence of exogenous bases, transmetalation occurs via an electrophilic organopalladium cation intermediate. This entirely eliminates the hydrolytically unstable [Ar-B(OH)3]- intermediate from the reaction mechanism[4].

Data Presentation: Boron Reagent Selection Matrix

To optimize your workflow, compare the phenomenological stability vs. reactivity profiles of standard boron variants[1][5].

Boron ReagentRelative Hydrolytic StabilityTransmetalation ReactivityRecommended Application
Boronic Acid

Low (Minutes to Hours)Very HighStandard, electron-rich aryl couplings
Pinacol Ester

ModerateHighGeneral library synthesis, moderately sensitive scaffolds
Trifluoroborate

HighModerate (Requires slow hydrolysis)Scale-up processes, shelf-stable reagent banks
MIDA Boronate Very High (Air-stable)Low (Requires slow hydrolysis)Highly unstable heteroaryls (e.g., 2-pyridyl, 2-furyl)
Neopentyl Glycol Ester HighVery HighBalanced stability and ultra-rapid transmetalation

Experimental Protocol: Self-Validating Slow-Release MIDA Boronate Coupling

This methodology allows for the effective cross-coupling of notoriously unstable 2-pyridyl or electron-deficient aryl units by throttling their release rate[2].

Reagents Required: Aryl Halide (1.0 eq), MIDA Boronate (1.5 eq),


 (5 mol%), SPhos (10 mol%), 

(7.5 eq), Dioxane/Water (5:1).

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, MIDA Boronate,

    
    , SPhos, and finely milled anhydrous 
    
    
    
    .
  • Inert Atmosphere Generation: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to remove ambient oxygen which can cause palladium black precipitation.

  • Solvent Addition: Add a strictly degassed mixture of Dioxane and deionized Water (5:1 ratio) to achieve a 0.07 M concentration with respect to the aryl halide. Causality Note: The controlled amount of water dictates the kinetic release rate of the boronic acid.

  • Thermal Activation: Heat the vigorously stirring mixture to 60 °C.

  • Validation Check (Critical): At t = 60 minutes, take an aliquot and analyze via TLC or LC-MS.

    • Pass: You should observe the gradual disappearance of the Aryl Halide. The MIDA boronate should remain visibly in excess.

    • Fail: If heavy Ar-H (deboronated byproduct) is detected without product formation, your

      
       is too slow. Correction: Increase your SPhos loading to 15 mol% or lower the 
      
      
      
      concentration to throttle the MIDA deprotection rate.
  • Workup: Once the aryl halide is consumed (typically 6-12 hours), cool to room temperature, dilute with Ethyl Acetate, wash with brine, and dry over

    
    . Purify via standard flash chromatography.
    

References

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: National Institutes of Health (NIH) / ACS URL:6[6]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society / ACS Publications URL:2[2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews / RSC Publishing URL:5[5]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society / Edinburgh Research Explorer URL:1[1]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / NIH PMC URL:3[3]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: ResearchGate URL:4[4]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions Involving Piperidine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in reactions involving piperidine and its derivatives. This guide is structured to provide not just procedural steps but also the underlying scientific principles to empower you to diagnose, troubleshoot, and overcome catalyst poisoning issues effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial queries and symptoms related to catalyst deactivation.

Q1: My reaction has stalled or is showing significantly low conversion. Is catalyst poisoning the likely culprit?

A1: Yes, a sudden or gradual decrease in reaction rate, or a complete stall, is a classic symptom of catalyst poisoning. When piperidine or its derivatives are involved, either as a reactant, product, or ligand, the nitrogen's lone pair of electrons can strongly adsorb to the active metal sites of the catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium), effectively blocking them from participating in the catalytic cycle.[1] This is a primary and frequent cause of reaction failure.

Q2: I'm observing a change in my product selectivity. Can this be caused by catalyst poisoning?

A2: Absolutely. Catalyst poisoning can be site-specific. The poison may preferentially adsorb to certain types of active sites on the catalyst surface. This selective blocking can shut down specific reaction pathways, leading to an altered product distribution or the formation of unexpected byproducts.

Q3: My catalyst seems to have changed color, and I see black particles in my reaction mixture. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black" in palladium-catalyzed reactions, is a strong indicator of catalyst deactivation.[2] It signifies that the active, soluble catalyst complex has decomposed and aggregated into inactive, bulk metal.[2] This can be triggered by impurities, the presence of oxygen, or suboptimal reaction conditions.[2]

Q4: What are the most common sources of catalyst poisons in these reactions?

A4: The sources can be broadly categorized as follows:

  • Nitrogen-Containing Compounds: The piperidine molecule itself, whether it's the starting material, the product, or a ligand, can act as a poison.[1] In hydrogenation reactions, the product (piperidine) can sometimes be a stronger poison than the reactant (pyridine).[1] In cross-coupling reactions, amine substrates or bases can displace essential ligands, forming dormant catalyst complexes.[3]

  • Impurities in Reagents and Solvents: Trace impurities are often a major issue. Common culprits include sulfur compounds (thiols, thiophenes), heavy metals (mercury, lead, arsenic), halides, and carbon monoxide (often an impurity in hydrogen gas).[1]

  • Reaction Byproducts: Unintended side reactions can generate species that inhibit or poison the catalyst.

  • Air and Moisture: For many sensitive catalytic systems, particularly in cross-coupling reactions, exposure to oxygen and moisture can lead to catalyst degradation.[4]

Part 2: Troubleshooting Guides for Specific Reaction Types

This section provides more detailed, scenario-based troubleshooting advice.

Scenario A: Catalytic Hydrogenation of Pyridines to Piperidines

In this context, the product, piperidine, is often the primary suspect in catalyst deactivation, a phenomenon known as product inhibition.

Issue: The reaction is sluggish or stops before completion, even with high-purity starting materials.

  • Causality: As the concentration of the piperidine product increases, it competes with the pyridine starting material for the active sites on the catalyst. Due to its strong coordinating ability, piperidine can progressively poison the catalyst.[1]

  • Troubleshooting Workflow:

    G

    Workflow for addressing product inhibition.

  • Recommended Solutions & Protocols:

    • Use Acidic Additives: Adding a stoichiometric amount of an acid like hydrochloric acid (HCl) or acetic acid can protonate the basic nitrogen of the piperidine product, reducing its ability to coordinate to and poison the catalyst.[5]

    • Optimize Catalyst Choice: Rhodium (e.g., Rh/C) or Platinum-based (e.g., PtO₂) catalysts are often more effective and resistant to poisoning by nitrogen heterocycles than Palladium-based catalysts for pyridine hydrogenation.[5]

    • Adjust Reaction Conditions: Increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) can sometimes overcome the inhibition.[5] However, be mindful that higher temperatures can also lead to thermal degradation or "coking".[1]

    • Increase Catalyst Loading: While not the most economical solution, a higher catalyst loading can provide a larger number of active sites, compensating for partial poisoning and allowing the reaction to proceed to completion.[1]

Scenario B: Cross-Coupling Reactions with Piperidine Ligands/Bases

Here, piperidine (or a derivative) is intentionally added as a ligand or a base. Deactivation often stems from the formation of stable, off-cycle catalyst complexes.

Issue: In a Buchwald-Hartwig, Suzuki, or Heck reaction using a piperidine-containing ligand or piperidine as a base, the reaction fails to initiate or deactivates prematurely.

  • Causality: Amine-based ligands and bases can be problematic. They can displace the primary ligand (e.g., a phosphine) from the metal center, leading to the formation of catalytically dormant or inactive palladium complexes.[3] The nucleophilicity of the amine base can sometimes compete with the desired amine substrate, leading to complex reaction kinetics and potential inhibition.[6]

  • Troubleshooting Workflow:

    Workflow for amine-induced deactivation.

  • Recommended Solutions & Protocols:

    • Ligand Selection is Critical: For challenging amine couplings, use sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or t-BuJohnPhos).[7] These ligands form stable complexes with palladium, promoting the desired catalytic cycle and resisting displacement by amine substrates or bases.[2]

    • Re-evaluate Your Base: If using piperidine or another organic amine as the base is problematic, consider switching to a weaker, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These are less likely to coordinate to the metal center and cause inhibition.

    • Ensure a Rigorously Inert Atmosphere: Oxygen is a known enemy of many cross-coupling catalysts.[2] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for easier activation and can sometimes offer greater stability and reproducibility compared to generating the active catalyst in situ from a palladium source and a separate ligand.

Part 3: Advanced Diagnostics and Mitigation Protocols

When the initial troubleshooting steps are insufficient, a more systematic approach is required to identify the root cause.

Protocol 1: Identification of Catalyst Poisons in Starting Materials
  • Objective: To detect and quantify trace impurities in reactants, solvents, or gas sources that could be poisoning the catalyst.

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Preparation: Prepare a dilute solution of your liquid starting materials (e.g., pyridine substrate, piperidine ligand, solvent) in a high-purity solvent like hexane. For gaseous reactants like hydrogen, use a gas sampling bag to collect a representative sample.

    • Instrumentation: Use a Gas Chromatograph (GC) equipped with a suitable column (a non-polar column for general screening or a specific column for sulfur analysis) and a Mass Spectrometer (MS) detector.

    • Analysis: Inject the sample into the GC. The temperature program will separate volatile components. The MS will then ionize and fragment these components, allowing for their identification based on their mass spectra by comparison to a library.

    • Interpretation: Look for peaks corresponding to known catalyst poisons like sulfur-containing compounds (e.g., thiophenes) or halogenated hydrocarbons.[1] Quantification can be achieved by running calibrated standards.

Protocol 2: Catalyst Regeneration

Whether a catalyst can be regenerated depends on the nature of the poisoning (reversible vs. irreversible).

  • Reversible Poisoning: Caused by weakly adsorbed species. Activity can often be restored by washing the catalyst with a suitable solvent or by thermal treatment.[1]

  • Irreversible Poisoning: Involves strong, covalent bond formation between the poison (e.g., sulfur, heavy metals) and the catalyst's active sites.[1] In these cases, the catalyst usually needs to be replaced.[1]

  • General Protocol for Thermal Regeneration (for coking/fouling):

    • Catalyst Loading: Place the deactivated catalyst in a tube furnace.

    • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen, argon) at room temperature to remove residual reactants.

    • Oxidative Treatment (Calcination): Carefully introduce a dilute stream of air or oxygen in an inert gas and slowly ramp the temperature. This is to burn off carbonaceous deposits ("coke"). The exact temperature and duration depend on the catalyst's thermal stability.

    • Reduction (if applicable): After the oxidative treatment, the metal may be in an oxidized state. A subsequent reduction step under a hydrogen flow is often necessary to restore the active metallic sites.

    • Cooling: Cool the catalyst to room temperature under an inert gas flow before handling.

Table 1: Summary of Mitigation Strategies
StrategyDescriptionWhen to UseReference
Feedstock Purification Distillation, recrystallization, or passing reagents through a guard bed (e.g., activated carbon, alumina) to remove impurities before they enter the reactor.When specific contaminants like sulfur or water are suspected. The most proactive and often most effective method.[1][8]
Catalyst Modification Using catalysts with modified supports or promoters to enhance poison resistance. For example, altering the acidity of a support material can reduce the adsorption of basic poisons.In processes where the poison is inherent to the feedstock and cannot be easily removed.[8]
Optimization of Reaction Conditions Adjusting temperature, pressure, or concentration. For example, lowering the temperature can reduce coking, but may also slow the reaction rate.As a first-line troubleshooting step to balance reactivity and catalyst stability.[1]
Use of a Guard Bed Placing a bed of a sacrificial, less expensive adsorbent material upstream of the main catalyst bed to capture poisons.In continuous flow processes or large-scale reactions where feedstock purity is a concern.[1]

References

  • BenchChem. (2025). avoiding catalyst poisoning in piperidine hydrogenation.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • BenchChem. (2025). avoiding catalyst poisoning in piperidine hydrogenation.
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]

  • Energy.gov. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from [Link]

Sources

improving the solubility of boronic acid reagents in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible Suzuki-Miyaura cross-couplings, failed purifications, or stalled library syntheses. More often than not, the root cause is not the catalyst or the ligand, but the unpredictable solubility and speciation of boronic acid reagents in organic solvents.

This guide is designed to deconstruct the physicochemical causes of these solubility issues and provide field-proven, self-validating protocols to overcome them.

Section 1: The Root Cause of Boronic Acid Insolubility (FAQ)

Q: Why does my boronic acid refuse to dissolve in standard organic solvents like dichloromethane (DCM), toluene, or THF, even when the parent aromatic ring is highly lipophilic?

A: The solubility profile of a free boronic acid,


, is dictated by its dual nature. The two hydroxyl groups act as strong hydrogen bond donors and acceptors, creating a highly polar localized region that resists solvation by non-polar organic solvents.

Furthermore, boronic acids exist in a dynamic, moisture-dependent equilibrium with their dehydrated trimeric anhydrides, known as boroxines


[1]. Boroxines have drastically different solubility profiles and stoichiometry. When you weigh a "boronic acid" on the bench, you are often weighing a variable mixture of the free acid and the boroxine. This heterogeneity leads to unpredictable molarity, incomplete dissolution, and ultimately, stalled reactions.

G BA Free Boronic Acid RB(OH)2 (Highly Polar, H-Bond Donor) Dehydration Dehydration (-H2O) BA->Dehydration Boroxine Boroxine Anhydride (RBO)3 (Variable Solubility, Trimeric) Dehydration->Boroxine Boroxine->BA Hydrolysis (+H2O)

The moisture-dependent equilibrium between free boronic acid and its boroxine anhydride.

Section 2: Troubleshooting Guide: Solvent & Base Optimization

Q: I want to avoid derivatizing my boronic acid. How can I modify my reaction conditions to force dissolution and ensure a successful cross-coupling?

A: If derivatization is not an option, you must leverage solvent polarity and base activation. Boronic acids are significantly more soluble in protic solvents (like ethanol or methanol) because these solvents disrupt the intermolecular hydrogen bonding between boronic acid molecules. Additionally, as the pH approaches the boronic acid's pKa (typically ~7.8), the added base converts the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate complex


, which is highly soluble in aqueous media[2].

For organic-heavy reactions (e.g., Suzuki couplings of lipophilic substrates), the most robust solution is a biphasic solvent system. The organic phase dissolves your aryl halide, while the aqueous/alcoholic phase dissolves the activated boronate anion[3].

Quantitative Data: Impact of Solvent and Base on Boronic Acid Activation

Boron SpeciesSolvent SystemBaseRelative Organic SolubilityTypical Coupling Yield
Free Boronic AcidToluene (Anhydrous)NoneVery Low< 10%
Free Boronic AcidTHF (Anhydrous)

Low to Moderate30 - 50%
Free Boronic AcidToluene /

/ EtOH

Moderate (Biphasic Transfer)> 85%
MIDA BoronateTHF /

(Biphasic)

Excellent (Organic Phase)> 90% (Slow Release)
Trifluoroborate SaltAcetone or


Excellent> 90%
Protocol 1: The "Universal" Biphasic Suzuki Optimization

Causality Check: This protocol uses ethanol to bridge the polarity gap between toluene and water, creating a micro-emulsion that maximizes the interfacial surface area for the transmetalation step[4].

  • Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq) and the boronic acid (1.2 - 1.5 eq). The excess boronic acid compensates for potential protodeboronation.

  • Solvent Addition: Add a degassed mixture of Toluene:Water:Ethanol in a 3:1:1 volumetric ratio (approx. 0.1 M relative to the aryl halide).

  • Base Addition: Add

    
     (2.0 - 3.0 eq).
    
    • Self-Validation: Watch the reaction mixture. The solution should become visibly more homogeneous as the base converts the insoluble boronic acid suspension into the soluble boronate anion. If chunks remain, slightly increase the ethanol ratio.

  • Catalyst Addition: Add the Palladium catalyst (e.g.,

    
    , 0.05 eq) under an inert atmosphere.
    
  • Reaction: Heat to 80-90 °C and monitor via LCMS.

Section 3: Advanced Reagent Modifications (MIDA and Trifluoroborates)

Q: My boronic acid is highly unstable, or my reaction requires strictly anhydrous conditions. How can I permanently fix the solubility and stability issues?

A: When solvent engineering fails, you must mask the problematic


 group. Two highly effective, field-proven strategies are the conversion to N-methyliminodiacetic acid (MIDA) boronates or Potassium Trifluoroborate (

) salts.

1. MIDA Boronates (The Burke Strategy) Developed by the Burke group, MIDA boronates feature an


-hybridized boron atom complexed by a tridentate MIDA ligand[5].
Why it works: The rigid, neutral complex completely prevents boroxine formation and masks the polar hydroxyls. MIDA boronates are highly soluble in common organic solvents (THF, DCM, DMF, acetonitrile) and are indefinitely bench-stable. They undergo "slow-release" hydrolysis under mild aqueous basic conditions, feeding the active boronic acid into the cross-coupling cycle at a rate that outcompetes degradation pathways[6].

2. Potassium Organotrifluoroborates (The Molander Strategy) Pioneered for widespread synthetic use by Molander, these salts (


) replace the hydroxyls with fluorine atoms[7].
Why it works: While they are salts, they exhibit excellent solubility in polar organic solvents (like acetone, acetonitrile, and THF/water mixtures) and are completely immune to anhydride formation[8]. They are highly atom-economical and provide a stable, slow-release reservoir of the active boron species during transition-metal catalysis.

Workflow Start Boronic Acid Insoluble in Organic Solvent Q1 Can you tolerate aqueous co-solvents? Start->Q1 Sol1 Use Biphasic System (e.g., Toluene/H2O/EtOH) Q1->Sol1 Yes Q2 Need strictly anhydrous conditions? Q1->Q2 No Sol2 Convert to Pinacol Ester (Bpin) Q2->Sol2 Stable BA Q3 Is the boronic acid unstable or reactive? Q2->Q3 Unstable BA Sol3 Convert to MIDA Boronate or Potassium Trifluoroborate Q3->Sol3 Yes

Decision matrix for optimizing boronic acid solubility and stability in organic synthesis.

Protocol 2: Synthesis and Slow-Release Application of MIDA Boronates

Causality Check: Complexation with MIDA requires the continuous removal of water to drive the thermodynamic equilibrium toward the esterified product[5].

  • MIDA Complexation: Suspend the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a 10:1 mixture of Toluene:DMSO.

  • Dehydration: Attach a Dean-Stark trap and reflux for 12-24 hours to azeotropically remove water.

  • Isolation: Concentrate the mixture and precipitate the MIDA boronate using diethyl ether.

    • Self-Validation: The resulting crystalline solid will dissolve readily in dry THF or DCM, confirming successful masking of the

      
       group.
      
  • Slow-Release Coupling: To couple the MIDA boronate, dissolve it in THF and add a mild aqueous base (e.g., 3.0 M aqueous

    
    ) at 60 °C. The biphasic nature ensures the MIDA ligand hydrolyzes slowly, releasing the boronic acid precisely when the Palladium catalyst is ready for transmetalation, drastically improving yields for unstable substrates[6].
    
Protocol 3: Conversion to Potassium Trifluoroborates

Causality Check:


 acts as both the fluoride source and the potassium source. The reaction is driven to completion by the high thermodynamic stability of the B-F bonds[7].
  • Dissolution: Dissolve the boronic acid (1.0 eq) in a minimal amount of methanol.

  • Fluorination: Slowly add a saturated aqueous solution of Potassium Hydrogen Fluoride (

    
    , 3.0 - 4.0 eq). Safety Note: 
    
    
    
    is corrosive; handle in a fume hood.
  • Precipitation: Stir at room temperature for 1-2 hours. The potassium trifluoroborate salt will often precipitate directly. If not, concentrate the solvent in vacuo.

  • Purification: Extract the solid with hot acetone or acetonitrile. Filter to remove inorganic byproducts, then concentrate the filtrate and precipitate with diethyl ether.

    • Self-Validation: The resulting white powder will be completely air-stable, free of boroxines, and highly soluble in polar aprotic solvents like acetone[8].

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: PMC (National Institutes of Health) URL:[Link]

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate Source: Organometallics (ACS Publications) URL:[Link]

Sources

Validation & Comparative

The Boron Dilemma: A Comparative Guide to Free Boronic Acids vs. Pinacol Esters in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling is arguably the most relied-upon carbon-carbon bond-forming reaction in modern drug discovery and materials science. However, the success of this catalytic cycle is heavily dictated by the choice of the boron nucleophile. While the field often defaults to either free boronic acids or their pinacol (Bpin) esters, treating these reagents interchangeably is a critical error.

As an application scientist, understanding the mechanistic divergence between these two species is essential for optimizing yields, minimizing side reactions (like protodeboronation), and streamlining downstream purification. This guide provides an objective, data-driven comparison to help you select the optimal boron reagent for your specific workflow.

Mechanistic Speciation & Transmetalation Dynamics

The fundamental difference between a free boronic acid and a pinacol ester lies in their behavior during the transmetalation step of the catalytic cycle.

For transmetalation to occur, the boron species must interact with a palladium-oxo or palladium-hydroxo intermediate. Free boronic acids (


) are highly nucleophilic at the ipso-carbon and readily form the required pre-transmetalation complex. Consequently, they undergo rapid, direct transfer of the aryl group to the palladium center[1].

Conversely, pinacol esters (


) are sterically hindered and electronically dampened by the bidentate diol ligand. Kinetic and computational investigations have revealed that Bpin esters exhibit significantly slower transmetalation kinetics, often displaying sigmoidal kinetic profiles[2]. To transmetalate efficiently, Bpin esters typically require either pre-hydrolysis to the free boronic acid in situ or activation by a strong base to break the stable ester linkage[3].

Transmetalation Pd_OH [Pd]-OH Complex (Active Catalyst) Trans_BA Fast Transmetalation (Direct Transfer) Pd_OH->Trans_BA + Ar-B(OH)2 Trans_Bpin Slow Transmetalation (Requires Activation) Pd_OH->Trans_Bpin + Ar-B(pin) BA Free Boronic Acid Ar-B(OH)2 BA->Trans_BA Bpin Pinacol Ester Ar-B(pin) Hydrolysis Pre-hydrolysis (Slow) Bpin->Hydrolysis H2O / OH- Bpin->Trans_Bpin Product Cross-Coupled Product Ar-Ar' Trans_BA->Product Hydrolysis->BA Trans_Bpin->Product

Mechanistic divergence of transmetalation pathways for boronic acids versus pinacol esters.

The Stability vs. Reactivity Trade-off

The choice between these two reagents is a classic trade-off between reactivity and stability.

The Threat of Protodeboronation: Under the basic, aqueous conditions typical of a Suzuki reaction, the carbon-boron bond can hydrolyze, yielding the deboronated arene (


) and boric acid. This process, known as protodeboronation, is the primary failure mode for electron-deficient and heteroaryl substrates (e.g., 2-pyridyl groups)[4].

Esterification as a Protective Strategy: Converting a boronic acid to its pinacol ester is a proven strategy to mitigate this degradation. Recent kinetic studies demonstrate that pinacol boronates can be up to two orders of magnitude more stable against base-catalyzed protodeboronation than their corresponding trihydroxyboronate anions[4]. The rigid, five-membered dioxaborolane ring of the Bpin group resists the formation of the tetrahedral boronate intermediate required for C-B bond cleavage.

Quantitative Comparison Matrix
PropertyFree Boronic Acid (

)
Pinacol Ester (

)
Relative Reactivity High (Rapid transmetalation)Low to Moderate (Requires activation)
Protodeboronation Stability Low (Half-lives often in minutes/hours)High (Half-lives >100x longer than acid)
Physical State Amorphous solids; prone to forming boroxinesCrystalline solids or viscous oils; monomeric
Purification Profile Difficult (Streaks on silica, poor solubility)Excellent (Compatible with normal-phase chromatography)
Atom Economy HighLower (Pinacol mass is lost post-coupling)

Workflow Decision Logic

To maximize efficiency, the selection of the boron reagent should be dictated by the electronic nature of the substrate and the scale of the synthesis.

DecisionTree Start Select Boron Reagent Stable Is the Ar group prone to protodeboronation? (e.g., 2-pyridyl) Start->Stable Yes_Proto Use Bpin Ester (or MIDA boronate) Stable->Yes_Proto Yes No_Proto Is ease of purification/isolation critical? Stable->No_Proto No Yes_Purif Use Bpin Ester (Chromatography friendly) No_Proto->Yes_Purif Yes No_Purif Use Free Boronic Acid (Higher Reactivity, Lower Cost) No_Proto->No_Purif No

Workflow decision tree for selecting between free boronic acids and pinacol esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality-driven choices and built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: High-Reactivity Coupling using Free Boronic Acid

Best for: Stable, electron-rich to neutral arenes where rapid coupling at lower temperatures is desired.

Causality Focus: Because free boronic acids transmetalate rapidly, we can use milder bases (


) and lower temperatures to suppress side reactions. Water is strictly required to generate the active 

species.
  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), free boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Internal Standard (Validation Step): Add 0.1 equiv of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR/GC tracking.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid into biaryls.
    
  • Reaction: Heat to 80 °C under nitrogen for 2–4 hours.

  • In-Process Control: At 2 hours, sample the organic layer. Analyze via GC-MS. Validation: If the aryl halide is unconsumed but the boronic acid mass is missing, protodeboronation has outcompeted transmetalation. Switch to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: High-Stability Coupling using Pinacol Ester (Bpin)

Best for: Electron-deficient arenes, heteroaromatics, or substrates requiring rigorous chromatographic purification prior to coupling.

Causality Focus: Bpin esters are sluggish to transmetalate. To drive the reaction, we must force the pre-hydrolysis of the ester or activate the boron center using a stronger base (


 or 

) and higher thermal energy. We use an excess of the Bpin reagent to compensate for any slow thermal degradation.
  • Setup: To a pressure vial, add the aryl halide (1.0 equiv), Ar-Bpin ester (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv).
  • Internal Standard (Validation Step): Add 0.1 equiv of dodecane (for GC-FID/MS validation).

  • Solvent Addition: Add degassed Toluene/

    
     (5:1 v/v). Causality: Toluene allows for higher reflux temperatures compared to THF, providing the activation energy required to break the robust B-O(pin) bonds.
    
  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • In-Process Control: Sample at 6 hours. Validation: The presence of free pinacol in the GC-MS trace confirms that the necessary pre-hydrolysis step is occurring.

  • Workup: Filter through a short pad of Celite to remove palladium black and phosphate salts, concentrate, and purify via standard silica gel chromatography.

Conclusion & Best Practices

Treating boronic acids and pinacol esters as identical reagents leads to irreproducible yields and unexplained reaction failures.

  • Default to Pinacol Esters when synthesizing complex, multi-step intermediates where shelf-stability and ease of silica gel purification are paramount.

  • Default to Free Boronic Acids for late-stage, rapid couplings of stable fragments where atom economy and low-temperature kinetics are prioritized.

  • Always match your base strength and solvent system to the specific transmetalation requirements of your chosen boron species.

References

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. Available at:[Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018. Available at:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Available at:[Link]

Sources

assessing the stability of boronic acid intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of Boronic Acid Intermediates in Multi-Step Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and complex molecule synthesis: the unpredictable stability of boronic acid intermediates. While the Suzuki-Miyaura cross-coupling reaction has revolutionized carbon-carbon bond formation, the inherent instability of free boronic acids—primarily due to protodeboronation, oxidation, and oligomerization—often forces researchers to use massive reagent excesses or abandon synthetic routes entirely[1][2].

This guide objectively evaluates the stability profiles of free boronic acids against modern protected alternatives (e.g., pinacol esters, MIDA boronates, and trifluoroborates). By dissecting the mechanistic causality behind their degradation and providing self-validating experimental protocols, this document serves as a definitive framework for optimizing multi-step synthetic workflows.

The Mechanistic Causality of Degradation

To prevent degradation, we must first understand its structural drivers. Free boronic acids feature an sp²-hybridized boron atom with a vacant p-orbital. This electrophilic center is the Achilles' heel of the molecule.

Protodeboronation (the cleavage of the C–B bond to form a C–H bond) is the most pervasive degradation pathway[1]. Mechanistic studies, notably by Lloyd-Jones and colleagues, have demonstrated that this process is highly pH-dependent[2]. In basic aqueous media—typical of Suzuki-Miyaura conditions—the vacant p-orbital accepts a hydroxide ion to form an sp³-hybridized boronate anion. This pre-equilibrium is followed by a rate-limiting protonation by water, leading to irreversible C–B bond cleavage[1][2].

The "Esterification Myth"

A widespread assumption in synthetic chemistry is that converting a boronic acid to a diol ester (such as a pinacol ester) universally confers stability against protodeboronation. However, rigorous kinetic profiling reveals this to be a highly nuanced misconception[3]. In many cases, the hydrolysis of the ester back to the free boronic acid is the dominant component of the degradation process[4]. Strikingly, certain six-membered ring esters undergo protodeboronation orders of magnitude faster than their parent boronic acids due to direct cleavage pathways[2][4].

Protodeboronation Ester Boronic Ester Ar-B(OR)2 Acid Boronic Acid Ar-B(OH)2 Ester->Acid Hydrolysis (khyd) Product Degradation Product Ar-H + B(OH)3 Ester->Product Direct Cleavage (kBE) Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate OH- Equilibration Acid->Product Acidic Cleavage Boronate->Product Rate-Limiting (kBA)

Logical pathways of boronic ester and acid protodeboronation in aqueous media.

The sp³ Protection Strategy

To truly halt degradation and prevent premature transmetalation, the boron center must be structurally locked into an sp³ configuration.

  • MIDA Boronates: Developed by Martin Burke, complexation with N-methyliminodiacetic acid (MIDA) creates a rigid, bicyclic sp³-hybridized structure[5]. This completely blocks the vacant p-orbital, rendering the intermediate indefinitely stable to air, chromatography, and anhydrous cross-coupling conditions[6].

  • Trifluoroborates: Similarly, conversion to potassium trifluoroborate salts yields an sp³ center, providing excellent shelf stability and enabling a "slow-release" of the active boronic acid under specific hydrolytic conditions[1][7].

Comparative Stability Data

The following table synthesizes quantitative and qualitative stability metrics across the four primary boronic acid derivatives, providing a clear decision matrix for reagent selection[6][7].

Derivative TypeBoron HybridizationShelf Stability (Air/RT)Stability to Silica ChromatographyStability in Aqueous BaseCross-Coupling Reactivity
Free Boronic Acid sp²Poor to Moderate (Oligomerizes)Poor (Streaks, degrades)Highly susceptible to protodeboronationImmediate / High
Pinacol Ester sp²GoodModerate (Can hydrolyze on column)Variable (Substrate/diol dependent)High (Requires activation)
Trifluoroborate Salt sp³ExcellentGood (Requires specialized conditions)Slow, controlled hydrolysis"Slow-release" precursor
MIDA Boronate sp³Excellent (Indefinite)Excellent (Elutes cleanly)Rapidly hydrolyzes to free acidInert (Requires prior deprotection)

Experimental Protocols

To objectively assess these intermediates, rely on self-validating experimental systems. The following protocols detail how to measure kinetic stability and how to leverage hyper-stable intermediates in multi-step synthesis.

Protocol A: In Situ NMR Kinetic Stability Assay (Evaluating Protodeboronation)

This protocol, adapted from the mechanistic frameworks of Lloyd-Jones[2][3], allows you to quantify the exact half-life of your boronic acid/ester under reaction-like conditions. The inclusion of an internal standard ensures mass-balance validation.

Materials:

  • Deuterated solvent mixture (e.g., 1:1 D₂O / CD₃CN).

  • Buffer system (e.g., phosphate or carbonate buffer adjusted to target pH).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (inert to protodeboronation).

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare a 0.1 M buffered solution in the D₂O/CD₃CN mixture. Verify the apparent pH using a calibrated micro-electrode.

  • Sample Formulation: In an NMR tube, dissolve the internal standard (TMB, 0.05 M) and the boronic acid/ester substrate (0.05 M) in 0.6 mL of the buffered matrix.

  • Data Acquisition: Immediately insert the tube into a thermostated NMR spectrometer (e.g., 40 °C). Acquire ¹H and ¹¹B NMR spectra at defined intervals (e.g., every 5 minutes for 2 hours).

  • Self-Validation & Analysis: Integrate the decaying signals of the boronic species and the rising signals of the protodeboronated product (Ar–H) relative to the static TMB peak. A perfect mass balance (Sum of Boron species + Ar–H = Initial Boron concentration) validates that no unseen side-reactions (e.g., oxidation) are occurring.

  • Kinetic Extraction: Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Iterative Cross-Coupling Workflow using MIDA Boronates

Because MIDA boronates are completely inert to anhydrous Suzuki-Miyaura conditions, they serve as ideal building blocks for iterative synthesis[6]. This protocol utilizes a self-validating "protect-couple-deprotect" loop.

MIDA_Workflow Start Halo-Ar-B(MIDA) Building Block Coupling Anhydrous Coupling Pd-Catalyzed Start->Coupling + R-B(OH)2 Intermediate R-Ar-B(MIDA) Stable Intermediate Coupling->Intermediate MIDA Intact Deprotection Aqueous Base (NaOH / NaHCO3) Intermediate->Deprotection Purification Active R-Ar-B(OH)2 Active Boronic Acid Deprotection->Active Mild Hydrolysis NextCycle Next Iteration Active->NextCycle + Halo-R'

Iterative Suzuki-Miyaura cross-coupling workflow utilizing MIDA boronates.

Step-by-Step Methodology:

  • Anhydrous Coupling: In a flame-dried Schlenk flask, combine a free boronic acid (1.0 eq), a halogenated aryl-MIDA boronate (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (3.0 eq) in anhydrous 1,4-dioxane. Heat at 80 °C for 12 hours.

  • Validation via Chromatography: Quench the reaction and purify via standard silica gel chromatography. Validation checkpoint: The MIDA boronate product will elute cleanly without streaking, proving the sp³-boron center survived the catalytic cycle intact[6].

  • Mild Deprotection: To liberate the next reactive center, dissolve the purified MIDA intermediate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 10–30 minutes. The base-mediated hydrolysis of the MIDA carbonyls rapidly ejects the free boronic acid[8].

  • Recovery: Neutralize with aqueous phosphate buffer (pH 7), extract with ethyl acetate, and concentrate to yield the new, fully active free boronic acid, ready for the next coupling cycle.

Conclusion & Best Practices

The assumption that "all boronic esters are stable" is a synthetic trap that leads to failed reactions and wasted resources. When designing a multi-step synthesis:

  • Use Free Boronic Acids only when immediate coupling is possible, and protodeboronation kinetics are known to be slow for your specific substrate.

  • Use Pinacol Esters for improved solubility and shelf-life, but verify their hydrolytic stability in your specific basic media.

  • Use MIDA Boronates when you require absolute stability for iterative couplings, chromatographic purification, or long-term storage of highly sensitive motifs.

By aligning the hybridization state of the boron atom (sp² vs. sp³) with the required reaction conditions, researchers can transform unpredictable degradation into a tightly controlled synthetic parameter.

References

1.1 - wikipedia.org 2.3 - acs.org 3.4 - ed.ac.uk 4.2 - nih.gov 5.7 - benchchem.com 6. - sigmaaldrich.com 7.6 - nih.gov 8.5 - sigmaaldrich.com 9. 8 - researchgate.net

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.